4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine
Overview
Description
4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine is an organic compound with the molecular formula C13H11NO3. It is characterized by the presence of a benzo[1,3]dioxole moiety attached to a phenylamine group.
Mechanism of Action
Target of Action
The primary target of 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine is the γ-aminobutyric acid receptor, GABAAR-β3 homopentamer . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
This compound interacts with its target, the GABAAR-β3 homopentamer, by augmenting GABAergic activity . This interaction results in an increase in the inhibitory effect of GABA neurotransmission.
Biochemical Pathways
The augmentation of GABAergic activity by this compound affects the GABA neurotransmission pathway . This pathway is responsible for inhibitory neurotransmission in the central nervous system. The downstream effects of this interaction include a decrease in neuronal excitability, which can have various effects depending on the specific neural circuits involved.
Pharmacokinetics
The compound’s molecular weight of 3703527 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in neuronal excitability due to the augmentation of GABAergic activity . This can result in various effects, such as anticonvulsant activity, as observed in some studies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of toxic metal ions in the environment can be a significant source of pollution, which may affect the action of the compound
Biochemical Analysis
Biochemical Properties
4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cyclooxygenase (COX), where it acts as an inhibitor . The interaction with COX enzymes suggests that this compound may have anti-inflammatory properties. Additionally, it has been observed to interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In cancer cell lines, this compound has demonstrated the ability to induce apoptosis and cause cell cycle arrest, particularly in the S-phase and G2/M-phase . These effects suggest that this compound may influence cell signaling pathways and gene expression, leading to altered cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been identified, indicating specific dosage ranges where the compound is most effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound may undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that can influence metabolic flux and alter metabolite levels . The interactions with metabolic enzymes suggest that this compound may play a role in modulating metabolic pathways and influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its biological activity . The transport and distribution of this compound are critical for its function, as they determine the concentration and availability of the compound at target sites .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the activity and function of the compound, as it may interact with different biomolecules depending on its subcellular distribution . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine typically involves the reaction of 4-aminophenol with 1,3-benzodioxole. One common method is the nucleophilic aromatic substitution reaction, where 4-aminophenol reacts with 1,3-benzodioxole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(Benzo[1,3]dioxol-5-yl)-5-methylthiazol-2-amine: Similar structure but with a thiazole ring.
1,2-Bis-benzo[1,3]dioxol-5-yl-ethane-1,2-diol: Contains two benzo[1,3]dioxole moieties.
N-(Benzo[1,3]dioxol-5-yl)-thioacetamide: Contains a thioacetamide group.
Uniqueness
4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine is unique due to its specific combination of the benzo[1,3]dioxole and phenylamine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yloxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c14-9-1-3-10(4-2-9)17-11-5-6-12-13(7-11)16-8-15-12/h1-7H,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOCERUJLCNHEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327888 | |
Record name | 4-(1,3-benzodioxol-5-yloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808665 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
117401-33-9 | |
Record name | 4-(1,3-benzodioxol-5-yloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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